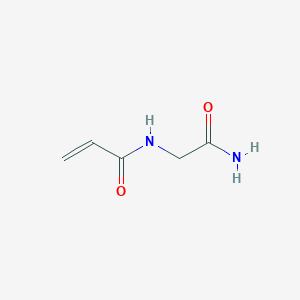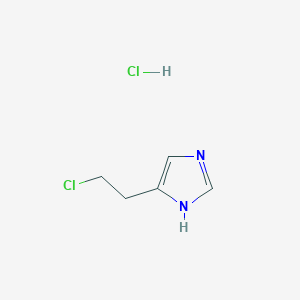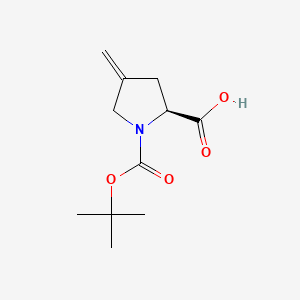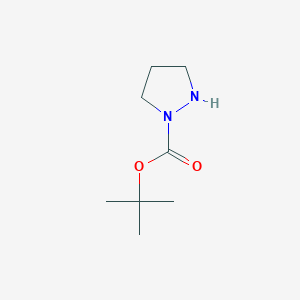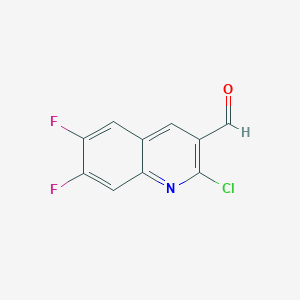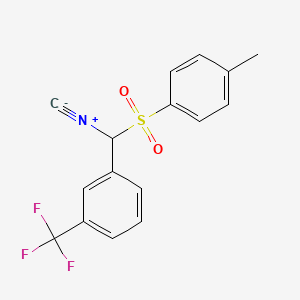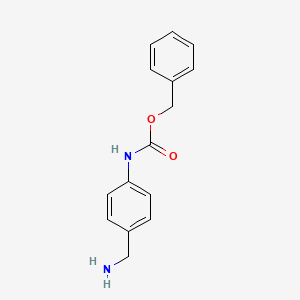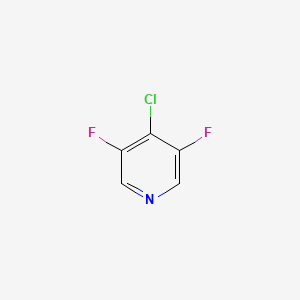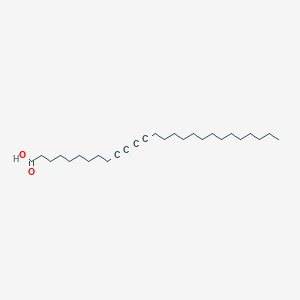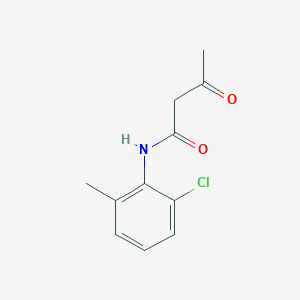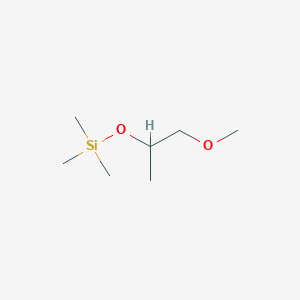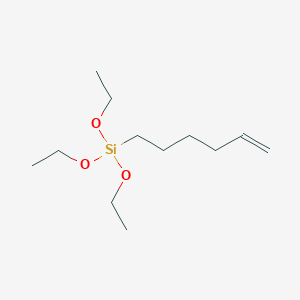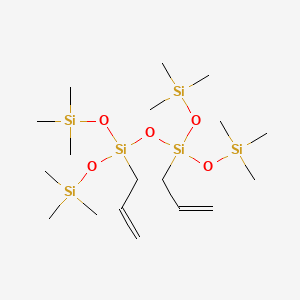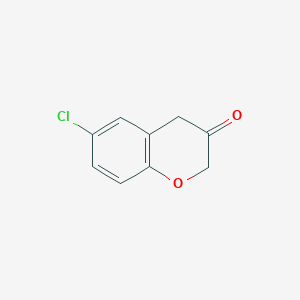
6-Chlorochroman-3-one
Vue d'ensemble
Description
6-Chlorochroman-3-one, also known as 6-chloro-2-methyl-2H-1,3-benzodioxole-5-carbonitrile, is a chemical compound belonging to the class of benzo-dioxoles. It is a colorless, crystalline solid with a molecular weight of 177.57 g/mol. This compound has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Enantiopure Synthesis
6-Chlorochroman-3-one is used in the synthesis of enantiopure compounds. For example, (S)-6-chlorochroman-4-ol is synthesized using Lactobacillus paracasei as a whole-cell biocatalyst. This process highlights the importance of 6-chlorochroman-3-one in producing chiral precursors for drug synthesis and other industrial applications, emphasizing environmentally friendly methods and high enantiomeric purity (Şahin, 2020).
Facilitating Chemical Synthesis
The compound also plays a role in facilitating new reactions in chemical synthesis. For instance, α-chloro-α-chlorosulfenyl ketones, derived from chroman-4-ones like 6-chlorochroman-3-one, are used to efficiently synthesize various chroman derivatives (Gabbutt, Hepworth, & Heron, 1994).
Understanding Chromium Chemistry
In broader research contexts, studies involving 6-chlorochroman-3-one contribute to our understanding of chromium chemistry. Research on chromium compounds, including those related to 6-chlorochroman-3-one, elucidates various oxidation states and geometries of chromium, providing insights into environmental and analytical problems associated with this element (Shupack, 1991).
Environmental Remediation
Furthermore, research involving chromium compounds, closely related to 6-chlorochroman-3-one, explores environmental remediation techniques. For example, studies have investigated the reduction and immobilization of hexavalent chromium using clay minerals, offering potential methods for detoxifying contaminated environments (Bishop et al., 2014).
Ecophysiological Impact Studies
6-Chlorochroman-3-one derivatives are also used in ecophysiological studies to understand the impact of chromium on various organisms. Research has been conducted on the responses of plants like water hyacinth to different forms of chromium, which is important for assessing environmental pollutionand its impact on aquatic life (Paiva et al., 2009).
Environmental Biochemistry
Studies on the environmental biochemistry of chromium, related to compounds like 6-chlorochroman-3-one, provide insights into the behavior of chromium in different oxidation states in environmental systems. This research is crucial for understanding the toxicity and mobility of chromium compounds in various ecosystems (Losi, Amrhein, & Frankenberger, 1994).
Nonlinear Optical Chromophores
Research on 6-chlorochroman-3-one derivatives contributes to the development of new nonlinear optical chromophores. These chromophores have potential applications in various device technologies, highlighting the significance of 6-chlorochroman-3-one in the field of materials science and photonics (Costa et al., 2006).
Propriétés
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorochroman-3-one | |
CAS RN |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

